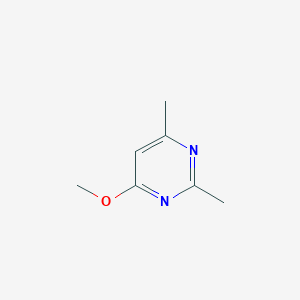

4-Methoxy-2,6-dimethylpyrimidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methoxy-2,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-4-7(10-3)9-6(2)8-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLOKQVJTMLMRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201303085 | |

| Record name | 4-Methoxy-2,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14001-62-8 | |

| Record name | 4-Methoxy-2,6-dimethylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14001-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-2,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methoxy-2,6-dimethylpyrimidine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 4-Methoxy-2,6-dimethylpyrimidine, a key building block in the development of various pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into two primary synthetic strategies: the nucleophilic substitution of a halogenated precursor and the direct O-methylation of a pyrimidinol intermediate. The guide details the underlying chemical principles, provides step-by-step experimental protocols, and presents the information in a structured format, including data tables and process diagrams, to ensure scientific integrity and practical applicability.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous biologically active molecules. 4-Methoxy-2,6-dimethylpyrimidine, with its characteristic methoxy and methyl substitutions on the pyrimidine ring, serves as a versatile intermediate in the synthesis of more complex molecules, including potential antiviral and anticancer agents, as well as herbicides and fungicides.[1] The strategic placement of the methoxy group at the 4-position and methyl groups at the 2- and 6-positions influences the molecule's reactivity and biological interactions, making its efficient and selective synthesis a topic of significant interest.

This guide will explore two robust and scientifically validated approaches to the synthesis of 4-Methoxy-2,6-dimethylpyrimidine. Each route will be discussed in detail, from the selection of starting materials to the final purification of the target compound, with a focus on the causal relationships behind the experimental choices.

Synthetic Route 1: Nucleophilic Aromatic Substitution of 4-Chloro-2,6-dimethylpyrimidine

This is a classical and highly effective approach that proceeds in two main stages: the synthesis of the chlorinated pyrimidine intermediate, followed by a nucleophilic substitution with a methoxide source.

Stage 1: Synthesis of 4-Chloro-2,6-dimethylpyrimidine

The precursor, 4-chloro-2,6-dimethylpyrimidine, can be synthesized from readily available starting materials, ethyl acetoacetate and acetamidine hydrochloride.[2] This process involves a cyclization reaction to form the pyrimidine ring, followed by chlorination.

Reaction Mechanism: The initial step is a condensation reaction between ethyl acetoacetate and acetamidine, which forms 2,6-dimethylpyrimidin-4-ol. This intermediate exists in tautomeric equilibrium with 2,6-dimethylpyrimidin-4-one. The subsequent chlorination, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃), replaces the hydroxyl group with a chlorine atom.

Experimental Protocol: Synthesis of 4-Chloro-2,6-dimethylpyrimidine [2]

-

Cyclization: In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve acetamidine hydrochloride in a suitable solvent such as ethanol.

-

Add sodium ethoxide to the solution to generate the free base of acetamidine.

-

To this mixture, add ethyl acetoacetate dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and neutralize with an acid (e.g., HCl) to precipitate the 2,6-dimethylpyrimidin-4-ol.

-

Filter the solid, wash with a cold solvent, and dry to obtain the pyrimidinol intermediate.

-

Chlorination: In a well-ventilated fume hood, carefully add the dried 2,6-dimethylpyrimidin-4-ol to an excess of phosphorus oxychloride (POCl₃) at 0°C.

-

Slowly heat the mixture to reflux and maintain for 2-3 hours.

-

Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Neutralize the acidic solution with a base (e.g., potassium hydroxide) while keeping the temperature below 10°C.[2]

-

Extract the product with an organic solvent such as ethyl acetate.[2]

-

Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 4-chloro-2,6-dimethylpyrimidine.[2]

Stage 2: Synthesis of 4-Methoxy-2,6-dimethylpyrimidine

The final step involves the nucleophilic substitution of the chlorine atom with a methoxy group. This is typically achieved using sodium methoxide in methanol.

Reaction Mechanism: The methoxide ion (CH₃O⁻), a strong nucleophile, attacks the electron-deficient carbon atom at the 4-position of the pyrimidine ring, displacing the chloride ion in an SNAr (Nucleophilic Aromatic Substitution) reaction.

Experimental Protocol: Synthesis of 4-Methoxy-2,6-dimethylpyrimidine

-

Preparation of Sodium Methoxide: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), add dry methanol.

-

Carefully add small pieces of sodium metal to the methanol. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a solution of sodium methoxide.

-

Substitution Reaction: Dissolve the 4-chloro-2,6-dimethylpyrimidine in dry methanol and add it to the freshly prepared sodium methoxide solution.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Neutralize the excess sodium methoxide with an acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Work-up and Purification: Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by vacuum distillation or column chromatography to yield 4-methoxy-2,6-dimethylpyrimidine.

Data Summary for Route 1

| Step | Starting Materials | Key Reagents | Product | Typical Yield |

| 1 | Ethyl acetoacetate, Acetamidine HCl | Sodium ethoxide, POCl₃ | 4-Chloro-2,6-dimethylpyrimidine | 70-80% |

| 2 | 4-Chloro-2,6-dimethylpyrimidine | Sodium methoxide | 4-Methoxy-2,6-dimethylpyrimidine | 85-95% |

Process Workflow for Route 1

Caption: Workflow for the synthesis of 4-Methoxy-2,6-dimethylpyrimidine via nucleophilic substitution.

Synthetic Route 2: O-Methylation of 2,6-Dimethylpyrimidin-4-ol

This alternative route involves the direct methylation of the hydroxyl group of 2,6-dimethylpyrimidin-4-ol. This approach can be more atom-economical if the pyrimidinol is readily available.

Stage 1: Synthesis of 2,6-Dimethylpyrimidin-4-ol

The starting material for this route is the same intermediate as in Route 1. It can be prepared by the condensation of acetylacetone with urea in the presence of an acid catalyst.[3]

Reaction Mechanism: The reaction proceeds via a cyclocondensation mechanism where the amino groups of urea react with the keto groups of acetylacetone to form the pyrimidine ring.

Experimental Protocol: Synthesis of 2,6-Dimethylpyrimidin-4-ol [3]

-

In a reaction flask, mix urea and acetylacetone in a lower alcohol solvent (e.g., isopropanol) containing hydrogen chloride.[3]

-

Heat the mixture to reflux for several hours.

-

Cool the reaction mixture to room temperature, which should cause the hydrochloride salt of the product to precipitate.

-

Filter the solid and wash with a cold solvent.

-

To obtain the free base, dissolve the hydrochloride salt in water and neutralize with an alkali metal hydroxide (e.g., sodium hydroxide) to precipitate 2,6-dimethylpyrimidin-4-ol.[3]

-

Filter the product, wash with cold water, and dry thoroughly.

Stage 2: O-Methylation of 2,6-Dimethylpyrimidin-4-ol

The key to this step is the selective methylation of the oxygen atom over the nitrogen atoms of the pyrimidine ring. This can be achieved using specific methylating agents under controlled conditions. Dimethyl sulfate is a common and effective reagent for this transformation.[4][5][6]

Reaction Mechanism: In the presence of a base, the hydroxyl group of 2,6-dimethylpyrimidin-4-ol is deprotonated to form a more nucleophilic pyrimidinolate anion. This anion then attacks the electrophilic methyl group of dimethyl sulfate in an SN2 reaction, leading to the formation of the methoxy group and displacing the methyl sulfate anion.

Experimental Protocol: Synthesis of 4-Methoxy-2,6-dimethylpyrimidine

-

In a reaction vessel, suspend 2,6-dimethylpyrimidin-4-ol in a suitable aprotic solvent (e.g., acetone or DMF).

-

Add a mild base, such as potassium carbonate, to the suspension.

-

With vigorous stirring, add dimethyl sulfate dropwise to the mixture at room temperature.

-

After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and monitor by TLC.

-

Once the reaction is complete, cool the mixture and filter off the inorganic salts.

-

Work-up and Purification: Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water to remove any remaining salts and byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure 4-methoxy-2,6-dimethylpyrimidine.

Data Summary for Route 2

| Step | Starting Materials | Key Reagents | Product | Typical Yield |

| 1 | Acetylacetone, Urea | HCl, NaOH | 2,6-Dimethylpyrimidin-4-ol | 80-90% |

| 2 | 2,6-Dimethylpyrimidin-4-ol | Dimethyl sulfate, K₂CO₃ | 4-Methoxy-2,6-dimethylpyrimidine | 75-85% |

Process Workflow for Route 2

Caption: Workflow for the synthesis of 4-Methoxy-2,6-dimethylpyrimidine via O-methylation.

Conclusion

The synthesis of 4-Methoxy-2,6-dimethylpyrimidine can be effectively achieved through two primary pathways. The nucleophilic substitution of 4-chloro-2,6-dimethylpyrimidine offers a reliable and high-yielding route, with the main consideration being the handling of phosphorus oxychloride. The direct O-methylation of 2,6-dimethylpyrimidin-4-ol provides a more atom-economical alternative, with the critical step being the selective methylation of the oxygen atom. The choice of synthetic route will depend on factors such as the availability of starting materials, scale of the reaction, and the laboratory safety infrastructure. Both methods, when executed with precision, provide efficient access to this valuable chemical intermediate.

References

- CN103012278A - Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine - Google Patents.

-

NOTE A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Available at: [Link]

-

Synthesis of 4-chloro-2,6-dimethylquinoline. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

(PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation - ResearchGate. Available at: [Link]

-

4-amino-2,6-dimethylpyrimidine - Organic Syntheses Procedure. Available at: [Link]

-

Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry. Available at: [Link]

-

A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine - ResearchGate. Available at: [Link]

-

Reaction of diazoalkanes with 1-substituted 2, 4-dioxopyrimidines. Formation of O2, N-3 and O4-alkyl products - NIH. Available at: [Link]

-

Method For Preparing Pyrimidin 4 One Compounds. Available at: [Link]

- US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents.

-

Diazomethane - Wikipedia. Available at: [Link]

- CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents.

-

Dimethyl sulfate - Wikipedia. Available at: [Link]

- CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents.

-

diazomethane - Organic Syntheses Procedure. Available at: [Link]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. Available at: [Link]

-

Reaction of diazoalkanes with 1-substituted 2, 4-dioxopyrimidines. Formation of O2, N-3 and O4-alkyl products - PubMed. Available at: [Link]

-

Catalytic Methylation of Oxygen Nucleophiles with Safe, Stable Methylating Agents - ACS. Available at: [Link]

-

Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC - NIH. Available at: [Link]

- US4065504A - Process for the methylation of hydroxybenzene derivatives - Google Patents.

-

Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN103012278A - Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine - Google Patents [patents.google.com]

- 3. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]

- 4. Dimethyl sulfate - Wikipedia [en.wikipedia.org]

- 5. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US4065504A - Process for the methylation of hydroxybenzene derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-2,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

4-Methoxy-2,6-dimethylpyrimidine is a substituted pyrimidine, a class of heterocyclic aromatic compounds that are of significant interest in medicinal chemistry and drug development. The pyrimidine core is a fundamental building block of nucleic acids and is found in numerous biologically active compounds, including approved drugs. The specific substitutions of a methoxy group and two methyl groups on the pyrimidine ring of the title compound are expected to modulate its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby influencing its potential as a scaffold in drug design. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Methoxy-2,6-dimethylpyrimidine, detailed experimental protocols for their determination, and an exploration of its potential applications and reactivity.

Chemical Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its unequivocal identity and core molecular properties. These data serve as the bedrock for all subsequent experimental and computational analyses.

| Property | Value | Source |

| IUPAC Name | 4-methoxy-2,6-dimethylpyrimidine | [1] |

| Molecular Formula | C₇H₁₀N₂O | [1] |

| Molecular Weight | 138.17 g/mol | [1] |

| CAS Number | 14001-62-8, 7314-65-0 | [1][2][3] |

| Canonical SMILES | CC1=CC(=NC(=N1)C)OC | [2] |

| InChI Key | XTRAWORUGOJWSH-UHFFFAOYSA-N | [2] |

Note on CAS Numbers: Two CAS numbers have been associated with this compound in different databases. Researchers should verify the correct CAS number for their specific sample.

Predicted Physicochemical Properties

| Property | Predicted Value | Method/Source |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Water Solubility | Moderately soluble (estimated) | Based on polarity of similar compounds[4] |

| pKa (most basic) | ~3.5 - 4.5 (estimated) | Based on related pyrimidines |

| LogP | 1.2 - 1.8 (estimated) | - |

Rationale for Estimations: The pyrimidine ring is basic due to the lone pairs of electrons on the nitrogen atoms. However, the electronegativity of the nitrogen atoms also makes the ring electron-deficient, which reduces basicity compared to pyridine.[5][6][7] The methyl groups are weakly electron-donating, which slightly increases basicity. The methoxy group can be electron-donating through resonance but its oxygen atom can also be protonated, complicating the prediction. The moderate LogP is expected due to the presence of both polar (methoxy and pyrimidine nitrogens) and nonpolar (methyl groups and the aromatic ring) moieties.

Experimental Protocols for Physicochemical Property Determination

To obtain definitive data, the following experimental protocols are recommended. These methods are standard in the field and are designed to provide reliable and reproducible results.

Melting Point Determination

Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of finely powdered, dry 4-Methoxy-2,6-dimethylpyrimidine is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology (Microscale):

-

Apparatus: A Thiele tube or a similar micro boiling point apparatus.

-

Procedure: A small amount of the liquid sample is placed in a small test tube, and a capillary tube, sealed at one end, is placed open-end down into the liquid. The apparatus is heated slowly.

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology (Shake-Flask Method):

-

Procedure: An excess amount of 4-Methoxy-2,6-dimethylpyrimidine is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is then filtered to remove the undissolved solid.

-

Analysis: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

Principle: The pKa is a measure of the acidity or basicity of a compound. For a basic compound like a pyrimidine, it refers to the acidity of its conjugate acid.

Methodology (Potentiometric Titration):

-

Sample Preparation: A known concentration of 4-Methoxy-2,6-dimethylpyrimidine is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl), and the pH is monitored using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at which half of the compound is protonated.

Synthesis and Reactivity

Plausible Synthetic Pathway:

Caption: Plausible synthetic route to 4-Methoxy-2,6-dimethylpyrimidine.

Reactivity: The pyrimidine ring is π-deficient, which generally makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions, especially if a good leaving group is present.[7] Electrophilic aromatic substitution is less favorable and typically occurs at the 5-position. The methoxy group at the 4-position is a potential site for nucleophilic substitution. The methyl groups can undergo reactions typical of benzylic positions, such as radical halogenation.

Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of the identity of a compound. While a complete set of experimental spectra for 4-Methoxy-2,6-dimethylpyrimidine is not publicly available, data for related compounds can be used for comparison.

Mass Spectrometry

A mass spectrum for the closely related 4-methoxy-2-methylpyrimidine (C₆H₈N₂O) shows a molecular ion peak (M+) at m/z 124, corresponding to its molecular weight.[2] For 4-Methoxy-2,6-dimethylpyrimidine (C₇H₁₀N₂O), the expected molecular ion peak would be at m/z 138.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The expected proton NMR spectrum would show a singlet for the methoxy protons (around 3.9-4.1 ppm), a singlet for the methyl protons (around 2.3-2.5 ppm), and a singlet for the aromatic proton on the pyrimidine ring (around 6.5-7.0 ppm).

¹³C NMR: The carbon NMR would show distinct signals for the two carbons of the methyl groups, the carbon of the methoxy group, and the four carbons of the pyrimidine ring. The chemical shifts would be influenced by the electron-withdrawing nitrogen atoms and the electron-donating methoxy and methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the methyl and aromatic protons, C=N and C=C stretching of the pyrimidine ring, and C-O stretching of the methoxy group.

Applications in Drug Development

The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[12] Derivatives of pyrimidine are known to possess a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[13] The methoxy and methyl substituents on 4-Methoxy-2,6-dimethylpyrimidine can be strategically utilized to fine-tune its properties for specific biological targets. The methoxy group can act as a hydrogen bond acceptor and can influence the conformation of the molecule, which can be critical for binding to a target protein.[14]

Drug Discovery Workflow:

Caption: A typical drug discovery workflow utilizing a novel chemical scaffold.

Safety and Handling

Specific safety data for 4-Methoxy-2,6-dimethylpyrimidine is not available. However, based on data for structurally related pyrimidines, it should be handled with care in a laboratory setting. General precautions should include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or fumes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

4-Methoxy-2,6-dimethylpyrimidine is a chemical compound with significant potential as a building block in medicinal chemistry and materials science. While a comprehensive set of experimentally determined physicochemical properties is not currently in the public domain, this guide provides a framework for its characterization based on established principles and data from related compounds. The detailed experimental protocols outlined herein offer a clear path for researchers to obtain the necessary data to fully evaluate the potential of this promising molecule. As with any novel compound, careful handling and adherence to safety protocols are paramount.

References

- MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.

- Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.

- Xu, D., et al. NOTE A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.

- SciSpace. Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics.

- Wikipedia. Pyrimidine.

- National Center for Biotechnology Information. (2022, August 1). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PubMed Central.

- ResearchGate. A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.

- Sigma-Aldrich. 4-Amino-2,6-dimethoxypyrimidine 97%.

- ChemicalBook. 4-METHOXY-2,6-DIMETHYLPYRIDINE.

- ResearchGate. The simple synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine.

- Google Patents. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine.

- Guidechem. 4-methoxy-2,6-dimethylpyridine 20815-02-5.

- National Center for Biotechnology Information. 4-Methoxy-2-methylpyrimidine. PubChem.

- ResearchGate. (2021, April 12). (PDF)

- MDPI. (2021, November 26). 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)

- Solubility of Things. 4,6-dimethylpyrimidine.

- Google Patents. CN105601574A - Method for preparing 2-amino-4,6-dimethoxy pyrimidine.

- Benchchem. An In-depth Technical Guide to the Synthesis of 2-Amino-4,6-dimethoxypyrimidine.

- Chemsrc. 4-methoxy-2,6-dimethylpyridine | CAS#:20815-02-5.

- Benchchem. 4-Methoxy-2,6-dimethylpyrimidine|C₇H₁₀N₂O|97%.

- National Center for Biotechnology Information. (2009, December 10). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-. PubMed.

- ChemSynthesis. 4-methoxy-6-methyl-2-pyrimidinecarbonitrile - C7H7N3O, density, melting point, boiling point, structural formula, synthesis.

- Bentham Science. Highly Efficient, Chemoselective Syntheses of 2-Methoxy-4-substituted Pyrimidines.

- Chemspace. 4-methoxy-2,6-dimethylpyrimidine - C7H10N2O | CSSB00000044262.

- Fisher Scientific. SAFETY DATA SHEET - 2-Amino-4,6-dimethylpyrimidine.

- ResearchGate. (2025, August 7). OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE.

- National Center for Biotechnology Information. (2020, September 25).

- ChemicalBook. 96300-88-8(3,5-DIMETHYL-4-METHOXY-2-PYRIDINE) Product Description.

- National Center for Biotechnology Information. 4-[(2R,4R)-4-methoxy-2-methylpiperidin-1-yl]-6-(2-methyl-5-propan-2-ylphenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine. PubChem.

- National Center for Biotechnology Information. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. PubChem.

- Santa Cruz Biotechnology. p-Methoxybenzyl S-(4,6-dimethylpyrimidin-2-yl)

- Sigma-Aldrich. 2-Amino-4,6-dimethylpyrimidine 95%.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Methoxy-2-methylpyrimidine | C6H8N2O | CID 535905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-methoxy-2,6-dimethylpyrimidine - C7H10N2O | CSSB00000044262 [chem-space.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. scialert.net [scialert.net]

- 6. scispace.com [scispace.com]

- 7. Pyrimidine - Wikipedia [en.wikipedia.org]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]

- 12. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medcraveonline.com [medcraveonline.com]

- 14. 4-METHOXY-2,6-DIMETHYLPYRIDINE|lookchem [lookchem.com]

An In-depth Technical Guide to 4-Methoxy-2,6-dimethylpyrimidine (CAS No. 14001-62-8): Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-2,6-dimethylpyrimidine (CAS No. 14001-62-8), a heterocyclic building block with significant potential in medicinal chemistry and agrochemical synthesis. While specific experimental data for this compound is not extensively documented in public literature, this whitepaper consolidates foundational knowledge of pyrimidine chemistry to present a robust guide for researchers, scientists, and drug development professionals. We will detail a highly probable synthetic route, predict physicochemical and spectroscopic properties based on analogous structures, discuss its chemical reactivity, and explore its potential as a strategic intermediate in the development of novel bioactive molecules. This guide is structured to provide both theoretical understanding and practical, field-proven insights into the utility of this versatile scaffold.

Introduction and Chemical Identity

The pyrimidine ring is a fundamental pharmacophore present in a vast array of biologically active compounds, from nucleic acids to numerous approved therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding and π-stacking interactions make it a privileged scaffold in drug design. 4-Methoxy-2,6-dimethylpyrimidine, belonging to this important class of heterocycles, is characterized by a pyrimidine core substituted with a methoxy group at the C4 position and two methyl groups at the C2 and C6 positions.

The methoxy group is a prevalent substituent in many drugs, influencing ligand-target binding, improving physicochemical properties, and favorably impacting ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. The strategic placement of the methoxy and methyl groups on this pyrimidine core offers multiple avenues for synthetic elaboration, making it a valuable intermediate for creating diverse chemical libraries.[1] This guide aims to serve as a foundational resource for researchers looking to incorporate this building block into their synthetic programs.

Physicochemical Properties

| Property | Predicted Value / Information | Justification / Source Context |

| CAS Number | 14001-62-8 | [1][2][3] |

| Molecular Formula | C₇H₁₀N₂O | Based on chemical structure.[1] |

| Molecular Weight | 138.17 g/mol | Calculated from the molecular formula.[1] |

| IUPAC Name | 4-methoxy-2,6-dimethylpyrimidine | [1] |

| Appearance | Colorless to light yellow liquid or low-melting solid | Similar small methoxypyrimidines are often liquids or low-melting solids at room temperature. |

| Boiling Point | ~180-200 °C (at atmospheric pressure) | Estimated based on similarly sized and functionalized pyrimidines. |

| Solubility | Soluble in common organic solvents (e.g., Methanol, Ethanol, Dichloromethane, Ethyl Acetate). Sparingly soluble in water. | The combination of the polar pyrimidine ring and nonpolar alkyl/alkoxy groups suggests this solubility profile. |

Synthesis and Purification

The most logical and widely practiced method for the synthesis of methoxypyrimidines is the nucleophilic aromatic substitution (SNAr) of a corresponding chloropyrimidine with sodium methoxide. This reaction is typically high-yielding and proceeds under mild conditions.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The synthesis of 4-Methoxy-2,6-dimethylpyrimidine can be efficiently achieved by treating 4-chloro-2,6-dimethylpyrimidine with a solution of sodium methoxide in methanol. The chlorine atom at the C4 position of the pyrimidine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens. The methoxide ion acts as the nucleophile, displacing the chloride to form the desired product.

Diagram 1: Proposed Synthesis of 4-Methoxy-2,6-dimethylpyrimidine

Caption: Workflow for the synthesis of 4-Methoxy-2,6-dimethylpyrimidine.

Detailed Experimental Protocol

This protocol is based on established procedures for analogous reactions. Optimization may be required.

Materials:

-

4-Chloro-2,6-dimethylpyrimidine

-

Sodium metal

-

Anhydrous Methanol (MeOH)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator, distillation apparatus.

Procedure:

-

Preparation of Sodium Methoxide Solution: In a dry 250 mL three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (e.g., 1.1 eq) in small pieces to anhydrous methanol (e.g., 50 mL) under a nitrogen atmosphere at 0 °C. Allow the sodium to react completely until it is fully dissolved.

-

Causality Insight: This in situ preparation ensures a fresh, anhydrous, and highly reactive nucleophile. Methanol serves as both the reagent precursor and the solvent for the subsequent reaction.

-

-

Nucleophilic Substitution: To the freshly prepared sodium methoxide solution, add 4-chloro-2,6-dimethylpyrimidine (1.0 eq) portion-wise or as a solution in a small amount of anhydrous methanol.

-

Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Work-up: a. Cool the reaction mixture to room temperature and carefully quench with water. b. Remove the methanol under reduced pressure using a rotary evaporator. c. To the resulting residue, add water and extract with diethyl ether or ethyl acetate (3 x 50 mL). d. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Self-Validation: The washing steps are crucial to remove any unreacted base and salts, ensuring the purity of the crude product before final purification.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by vacuum distillation to obtain pure 4-Methoxy-2,6-dimethylpyrimidine.

Spectroscopic Characterization

Definitive structural elucidation relies on a combination of spectroscopic techniques. The following data are predicted based on the known chemical shifts and fragmentation patterns of substituted pyrimidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |

| ¹H NMR | ~6.4-6.6 | Singlet (s) | 1H, Ar-H (C5-H) | The lone aromatic proton on the electron-rich pyrimidine ring. |

| ~3.9-4.1 | Singlet (s) | 3H, -OCH₃ | Typical range for a methoxy group attached to an aromatic ring. | |

| ~2.4-2.6 | Singlet (s) | 6H, 2 x -CH₃ | Two magnetically equivalent methyl groups on the pyrimidine ring. | |

| ¹³C NMR | ~170-172 | - | C4 | Carbon bearing the electron-donating methoxy group. |

| ~165-167 | - | C2, C6 | Equivalent carbons bearing the methyl groups. | |

| ~100-105 | - | C5 | The sole CH carbon in the pyrimidine ring. | |

| ~54-56 | - | -OCH₃ | Typical shift for a methoxy carbon. | |

| ~23-25 | - | -CH₃ | Typical shift for methyl groups on an aromatic ring. |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050-3000 | C-H Stretch | Aromatic C-H |

| 2980-2850 | C-H Stretch | Aliphatic C-H (Methyl/Methoxy) |

| 1600-1550 | C=N Stretch | Pyrimidine ring |

| 1500-1400 | C=C Stretch | Pyrimidine ring |

| 1250-1200 | C-O Stretch | Aryl-O bond (asymmetric) |

| 1050-1000 | C-O Stretch | Aryl-O bond (symmetric) |

Mass Spectrometry (MS)

Under Electron Ionization (EI), the molecule is expected to show a prominent molecular ion peak.

| m/z Value | Interpretation |

| ~138 | [M]⁺, Molecular Ion |

| ~123 | [M - CH₃]⁺ |

| ~109 | [M - CHO]⁺ or [M - NCH]⁺ |

Chemical Reactivity and Synthetic Utility

4-Methoxy-2,6-dimethylpyrimidine is a versatile intermediate whose reactivity is dictated by its functional groups.

-

Nucleophilic Substitution: While the methoxy group is a poorer leaving group than a halogen, it can be displaced by strong nucleophiles under forcing conditions, or if the ring is further activated.

-

Electrophilic Aromatic Substitution: The pyrimidine ring is generally electron-deficient and resistant to electrophilic substitution. However, the electron-donating methoxy group activates the C5 position, making it susceptible to attack by certain electrophiles (e.g., halogenation, nitration) under controlled conditions.

-

Condensation Reactions: The methyl groups at the C2 and C6 positions are weakly acidic and can be deprotonated by a strong base (e.g., n-BuLi, LDA) to form a nucleophilic anion. This anion can then participate in condensation reactions with various electrophiles, such as aldehydes or ketones, allowing for chain extension and the synthesis of more complex structures.[1]

Diagram 2: Key Reactivity of 4-Methoxy-2,6-dimethylpyrimidine

Caption: Key reaction pathways for synthetic modification.

Applications in Research and Drug Development

The true value of 4-Methoxy-2,6-dimethylpyrimidine lies in its potential as a strategic intermediate. The pyrimidine core is a proven scaffold for a wide range of therapeutic targets.

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine ring that orients functional groups into the ATP-binding pocket of the target enzyme. The C4-methoxy group can be a key hydrogen bond acceptor or can be replaced via SNAr with an amine-containing fragment, a common strategy in kinase inhibitor design.

-

Antiviral and Anticancer Agents: As a structural mimic of nucleobases, pyrimidine derivatives are frequently explored as antiviral and anticancer agents that can interfere with nucleic acid synthesis or other cellular processes.[1]

-

Agrochemicals: Substituted pyrimidines are the backbone of many herbicides and fungicides. This scaffold can be used to develop new agrochemicals with novel modes of action.[1]

The presence of three distinct functional handles—the methoxy group and two methyl groups—allows for sequential and regioselective modification, enabling the construction of complex molecular architectures from a relatively simple starting material.

Safety and Handling

As with all laboratory chemicals, 4-Methoxy-2,6-dimethylpyrimidine should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Methoxy-2,6-dimethylpyrimidine, CAS No. 14001-62-8, is a versatile and valuable heterocyclic building block. While specific, publicly documented experimental data is sparse, its synthesis, properties, and reactivity can be reliably understood through the well-established principles of pyrimidine chemistry. Its strategic combination of methyl and methoxy functional groups provides a flexible platform for the synthesis of diverse and complex molecules. For researchers in drug discovery and agrochemical development, this compound represents a promising starting point for creating novel libraries of bioactive compounds, leveraging the proven success of the pyrimidine scaffold.

References

-

EON Biotech. (n.d.). Pyrimidine, 4-methoxy-2,6-dimethyl- – (14001-62-8). Retrieved from [Link]

-

ChemSigma. (n.d.). 14001-62-8 Pyrimidine,4-methoxy-2,6-dimethyl-. Retrieved from [Link]

Sources

4-Methoxy-2,6-dimethylpyrimidine: A Technical Guide for Advanced Research

Abstract

This technical guide provides an in-depth analysis of 4-Methoxy-2,6-dimethylpyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will explore its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, this guide will delve into the reactivity of the pyrimidine core, influenced by its substituent groups, and discuss its current and potential applications in drug development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical scaffold.

Introduction and Significance

Pyrimidines are a class of heterocyclic aromatic compounds that form the backbone of nucleic acids, a fundamental component of all life.[1] Their derivatives are known to possess a wide spectrum of biological activities, including antiviral, anticancer, and antimicrobial properties.[2][3] 4-Methoxy-2,6-dimethylpyrimidine (CAS No. 14001-62-8) is a substituted pyrimidine that serves as a key building block in the synthesis of more complex, biologically active molecules.[4] The presence of two methyl groups and a methoxy group on the pyrimidine ring significantly influences its electronic properties and reactivity, making it a valuable intermediate for creating diverse molecular libraries for drug discovery.[5][6]

Physicochemical and Structural Properties

The molecular structure of 4-Methoxy-2,6-dimethylpyrimidine is characterized by a central pyrimidine ring with methyl groups at positions 2 and 6, and a methoxy group at position 4. This arrangement of electron-donating groups affects the electron density of the ring and its reactivity in chemical transformations.

Table 1: Physicochemical Properties of 4-Methoxy-2,6-dimethylpyrimidine

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | [4] |

| Molecular Weight | 138.17 g/mol | [4] |

| IUPAC Name | 4-methoxy-2,6-dimethylpyrimidine | [4] |

| CAS Number | 14001-62-8 | [4] |

| Boiling Point | Not available | [7] |

| Melting Point | Not available | [7] |

| Density | Not available | [7] |

Synthesis and Purification

3.1. Generalized Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of substituted pyrimidines, which can be adapted for 4-Methoxy-2,6-dimethylpyrimidine.

Caption: Conceptual workflow for the synthesis of 4-Methoxy-2,6-dimethylpyrimidine.

3.2. Rationale for Method Selection

-

Condensation Reaction: This is a classic and efficient method for forming the pyrimidine ring. The choice of base catalyst (e.g., sodium ethoxide) is crucial for deprotonating the diketone and initiating the reaction.

-

Purification: Column chromatography is often employed to separate the desired product from unreacted starting materials and byproducts. Recrystallization can be used as an alternative or subsequent step to obtain a highly pure product.

Spectroscopic Characterization

The confirmation of the molecular structure of 4-Methoxy-2,6-dimethylpyrimidine relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

4.1. Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methoxy protons, and the aromatic proton on the pyrimidine ring. The chemical shifts and splitting patterns provide information about the connectivity of the atoms.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule, including the carbons of the pyrimidine ring, the methyl groups, and the methoxy group.

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands corresponding to the functional groups present, such as C-H stretches from the methyl and methoxy groups, C=N and C=C stretching vibrations from the aromatic ring, and C-O stretching from the methoxy group.[8]

-

Mass Spectrometry: MS analysis will determine the molecular weight of the compound and provide information about its fragmentation pattern, which can further aid in structural elucidation.

4.2. Protocol for Spectroscopic Analysis

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis.[9] For IR analysis, the sample can be prepared as a KBr pellet or analyzed as a thin film.[9] For MS, the sample is typically dissolved in a volatile solvent.

-

Data Acquisition: Record the spectra using standard parameters on the respective spectrometers.[8][9]

-

Data Interpretation: Analyze the obtained spectra to confirm the presence of the expected functional groups and the overall molecular structure.[10][11][12]

Reactivity and Mechanistic Insights

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, making it generally susceptible to nucleophilic attack and resistant to electrophilic substitution.[5][13] However, the substituents on the ring play a critical role in modulating this reactivity.

-

Electron-Donating Groups: The two methyl groups and the methoxy group at positions 2, 6, and 4, respectively, are electron-donating. They increase the electron density of the pyrimidine ring, which can influence its reactivity in various chemical transformations.

-

Nucleophilic Aromatic Substitution (SNAr): Leaving groups at the C2, C4, and C6 positions of pyrimidines are susceptible to displacement by nucleophiles.[13] While 4-Methoxy-2,6-dimethylpyrimidine does not have a typical leaving group, understanding this reactivity is crucial when designing further synthetic modifications.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[6][14] While specific applications of 4-Methoxy-2,6-dimethylpyrimidine are not extensively detailed in the provided search results, its structural motifs are found in compounds with significant biological activity.

-

Kinase Inhibitors: The diaminopyrimidine core, which is structurally related, is a critical component in a novel class of potent and selective cyclin-dependent kinase (CDK) inhibitors with antitumor activity.[15] The substitution pattern on the pyrimidine ring is key to achieving selectivity and potency.

-

Antiprotozoal and Antimicrobial Agents: Derivatives of 2-aminopyrimidines have shown promise in the development of drugs against protozoal infections and various microbial strains.[6][14]

-

Herbicide Synthesis: Structurally similar compounds, such as 2-amino-4,6-dimethoxypyrimidine, are crucial intermediates in the synthesis of sulfonylurea herbicides.[16][17]

6.1. Drug Discovery Workflow

The following diagram outlines a typical workflow for utilizing a scaffold like 4-Methoxy-2,6-dimethylpyrimidine in a drug discovery program.

Caption: A generalized drug discovery workflow starting from a chemical scaffold.

Conclusion

4-Methoxy-2,6-dimethylpyrimidine is a valuable heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents and functional materials. Its unique substitution pattern provides a versatile platform for chemical modification, enabling the exploration of a broad chemical space in drug discovery programs. A thorough understanding of its synthesis, spectroscopic properties, and reactivity is essential for researchers aiming to leverage this scaffold in their scientific endeavors. Further research into the biological activities of its derivatives is warranted and could lead to the development of new and effective pharmaceuticals.

References

- A Comparative Analysis of the Reactivity of Substituted Pyrimidines: A Guide for Researchers. (2025). Benchchem.

- Xu, D., Zhu, Z., Xu, H., & Wang, Z. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of Chemical Research.

- Reactivity of substituted Pyrimidines with Some Nucleophiles. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Preparation method of 4-amino-2, 6-dimethoxypyrimidine. (2020).

- Pyrimidines. (n.d.). University of Liverpool.

- Synthesis, Reactions and Medicinal Uses of Pyrimidine. (n.d.). Pharmaguideline.

- Synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine. (n.d.). PrepChem.com.

- 4-Methoxy-2,6-dimethylpyrimidine. (n.d.). Benchchem.

- Derivatization of 2-Amino-4,6-dimethoxypyrimidine for Drug Discovery: Application Notes and Protocols. (2025). Benchchem.

- Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online.

- Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. (n.d.).

- 4-Methoxy-2-methylpyrimidine. (n.d.). PubChem.

- Synthesis, reactions, and applications of pyrimidine deriv

- 4-methoxy-6-methyl-2-pyrimidinecarbonitrile. (2025). ChemSynthesis.

- Application of 2-Amino-4,6-dimethoxypyrimidine in Medicinal Chemistry: A Detailed Overview. (2025). Benchchem.

- An In-depth Technical Guide to the Synthesis of 2-Amino-4,6-dimethoxypyrimidine. (2025). Benchchem.

- 4-methoxy-2,6-dimethylpyridine. (2025). Chemsrc.

- Infigratinib CAS:872511-34-7. (n.d.). Fisher Scientific.

- Synthesis, Characterization, Antimicrobial and Anti-Inflammatory Properties of 4-Methoxy, 4, 6-Dipheny L-2-Thiopyrimidine and Epoxide Derivatives of Chalcones. (2019).

- Spectral data analysis of 2-Amino-4,6-dimethoxypyrimidine. (2025). Benchchem.

-

Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560.

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019). YouTube.

- 4-Methoxy-6-phenylpyrimidine. (n.d.). Benchchem.

- FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. (n.d.).

- NMR-spectroscopic analysis of mixtures: from structure to function. (n.d.).

- Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (2015). YouTube.

- 4-CYANOPHENYL N-(3-METHOXYPHENYL)

- MOPS, Free Acid, Molecular Biology Grade. (n.d.). Sigma-Aldrich.

- Methyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide. (n.d.). Santa Cruz Biotechnology.

Sources

- 1. growingscience.com [growingscience.com]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]

- 3. medcraveonline.com [medcraveonline.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. ijera.com [ijera.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. bhu.ac.in [bhu.ac.in]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

The Versatile Building Block: A Technical Guide to 4-Methoxy-2,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2,6-dimethylpyrimidine is a heterocyclic organic compound that serves as a crucial and versatile intermediate in the synthesis of a wide array of biologically active molecules.[1] Its pyrimidine core, a fundamental structural motif in many biologically active compounds, is enhanced by the presence of a methoxy group and two methyl groups, which influence its reactivity and make it a valuable precursor in medicinal chemistry and agrochemical development.[1] This technical guide provides a comprehensive overview of the synthesis, characterization, reactivity, and applications of 4-Methoxy-2,6-dimethylpyrimidine, with a focus on its role in the development of novel therapeutic agents and other commercially significant products.

Core Properties and Characterization

Chemical Identity:

| Property | Value |

| IUPAC Name | 4-methoxy-2,6-dimethylpyrimidine |

| CAS Number | 14001-62-8 |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| InChI | InChI=1S/C7H10N2O/c1-5-4-7(10-3)9-6(2)8-5/h4H,1-3H3 |

Spectroscopic Characterization:

The structural elucidation of 4-Methoxy-2,6-dimethylpyrimidine is accomplished through a combination of spectroscopic techniques. While a complete set of publicly available experimental spectra for this specific compound is limited, data from structurally similar compounds and predictive models provide a reliable basis for its characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the aromatic proton on the pyrimidine ring, a singlet for the methoxy group protons, and a singlet for the protons of the two equivalent methyl groups.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbon atoms of the pyrimidine ring, the methoxy carbon, and the methyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to C-H stretching of the aromatic and methyl groups, C=N and C=C stretching of the pyrimidine ring, and C-O stretching of the methoxy group.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. For the related compound 4-Methoxy-2-methylpyrimidine, the top three m/z peaks are observed at 42, 124, and 123.[2]

Synthesis of 4-Methoxy-2,6-dimethylpyrimidine

The most plausible and efficient method for the synthesis of 4-Methoxy-2,6-dimethylpyrimidine is through the nucleophilic aromatic substitution of a corresponding chloropyrimidine. This common strategy in pyrimidine chemistry involves the displacement of a chloro group with a methoxy group.

Workflow for the Synthesis of 4-Methoxy-2,6-dimethylpyrimidine:

Caption: Synthetic pathway for 4-Methoxy-2,6-dimethylpyrimidine.

Experimental Protocol (Adapted from similar procedures):

This protocol is adapted from established procedures for the methoxylation of chloropyrimidines.[3][4]

Materials:

-

4-Chloro-2,6-dimethylpyrimidine

-

Sodium methoxide solution (e.g., 25-30% in methanol) or freshly prepared sodium methoxide

-

Anhydrous methanol

-

Inert solvent (e.g., toluene, optional)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2,6-dimethylpyrimidine in anhydrous methanol.

-

Addition of Base: Slowly add a solution of sodium methoxide in methanol to the reaction mixture at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure.

-

Extraction: Dissolve the residue in water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Reactivity and Chemical Transformations

The reactivity of 4-Methoxy-2,6-dimethylpyrimidine is dictated by the electronic properties of the pyrimidine ring and its substituents. The electron-donating nature of the methoxy and methyl groups can influence the regioselectivity of further reactions.

-

Condensation Reactions: The methyl groups at the 2- and 6-positions can be activated for condensation reactions with aldehydes and other electrophiles, allowing for the extension of the molecular framework.[1]

-

Nucleophilic Substitution: While the methoxy group is generally a poor leaving group, it can be displaced by strong nucleophiles under certain conditions, particularly if the pyrimidine ring is activated by electron-withdrawing groups.

Applications in Drug Discovery and Agrochemicals

The pyrimidine scaffold is a well-established pharmacophore in a variety of therapeutic areas. Derivatives of 4-Methoxy-2,6-dimethylpyrimidine have been explored for their potential as:

-

Antiviral Agents: Pyrimidine derivatives are known to exhibit a broad spectrum of antiviral activities.[5][6][7] The structural features of 4-Methoxy-2,6-dimethylpyrimidine make it an attractive starting point for the synthesis of novel antiviral compounds.

-

Anticancer Agents: The pyrimidine core is a key component of many anticancer drugs, often acting as kinase inhibitors.[8][9] By serving as a scaffold for further chemical modifications, 4-Methoxy-2,6-dimethylpyrimidine can be utilized to develop new generations of targeted cancer therapies.

-

Herbicides and Fungicides: Pyrimidine derivatives are widely used in the agrochemical industry.[1] The 4-Methoxy-2,6-dimethylpyrimidine moiety can be incorporated into molecules designed to inhibit essential biochemical pathways in weeds and fungi, leading to the development of effective crop protection agents.

Drug Discovery Workflow Utilizing 4-Methoxy-2,6-dimethylpyrimidine:

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Methoxy-2-methylpyrimidine | C6H8N2O | CID 535905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

"IUPAC name for 4-methoxy-2,6-dimethylpyrimidine"

An In-depth Technical Guide to 4-methoxy-2,6-dimethylpyrimidine: Synthesis, Properties, and Applications

Abstract

The pyrimidine nucleus is a foundational heterocyclic scaffold in a vast array of biologically active molecules, from nucleic acids to a multitude of pharmaceuticals and agrochemicals.[1][2] This technical guide focuses on 4-methoxy-2,6-dimethylpyrimidine (CAS No: 14001-62-8), a specific derivative whose chemical architecture suggests significant potential as a versatile intermediate in organic synthesis.[3][4] While direct literature on this exact molecule is specialized, this document provides a comprehensive overview by examining its core structure, the influence of its substituents, and the well-documented chemistry of its close analogs. By synthesizing data from related compounds, this guide offers field-proven insights into its potential synthesis, physicochemical properties, spectroscopic characterization, and applications for researchers, scientists, and drug development professionals.

Introduction to the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry and materials science. Its prevalence in nature, most notably as the core of the nucleobases cytosine, thymine, and uracil, has inspired chemists to utilize it as a "privileged scaffold." This means its structure is frequently found in molecules that exhibit potent biological activity.[5][6] Pyrimidine derivatives are known to possess a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2]

The subject of this guide, 4-methoxy-2,6-dimethylpyrimidine, combines this essential heterocyclic core with three key substituents: two methyl groups and one methoxy group. These additions are not trivial; they fundamentally alter the electronic landscape and steric profile of the pyrimidine ring, thereby fine-tuning its reactivity and potential biological interactions. The methoxy group, in particular, is a common feature in many approved drugs, where it can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties.[7] This guide will elucidate the chemistry of this specific molecule through the lens of its well-studied relatives, providing a robust framework for its utilization in research and development.

Physicochemical and Structural Properties

The fundamental properties of 4-methoxy-2,6-dimethylpyrimidine are summarized below. These data are essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source |

| IUPAC Name | 4-methoxy-2,6-dimethylpyrimidine | [3][4] |

| CAS Number | 14001-62-8 | [3][8] |

| Molecular Formula | C₇H₁₀N₂O | [3][4] |

| Molecular Weight | 138.17 g/mol | [4] |

| InChI Key | InChI=1S/C7H10N2O/c1-5-4-7(10-3)9-6(2)8-5/h4H,1-3H3 | [4] |

The structure consists of a pyrimidine ring with methyl groups at positions 2 and 6, and a methoxy group at position 4. The methyl groups are electron-donating through induction, increasing the electron density of the ring. The methoxy group is also electron-donating via resonance but can be electron-withdrawing inductively. This interplay of electronic effects governs the molecule's reactivity, particularly its susceptibility to electrophilic and nucleophilic attack.

Synthesis and Mechanistic Considerations

While a specific, published protocol for the direct synthesis of 4-methoxy-2,6-dimethylpyrimidine is not widely available, its synthesis can be confidently inferred from established methods for constructing substituted pyrimidines. The most common and versatile approaches involve the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine-containing molecule.

A plausible synthetic pathway would involve the cyclocondensation of acetylacetone (a 1,3-diketone) with O-methylisourea. O-methylisourea provides the N-C-N fragment with the methoxy group precursor already in place.

Logical Synthesis Workflow

The diagram below outlines a generalized and logical workflow for the synthesis of a substituted pyrimidine like 4-methoxy-2,6-dimethylpyrimidine, which is a foundational process in the production of many pharmaceutical intermediates.

Caption: Generalized workflow for pyrimidine synthesis.

Exemplary Protocol: Synthesis of a Structurally Related Dimethoxypyrimidine

To provide a practical and authoritative methodology, the following protocol details the synthesis of 4,6-dimethoxy-2-methylthiopyrimidine, a closely related structure. This procedure highlights the nucleophilic substitution chemistry common for pyrimidine synthesis and serves as a robust template.[9][10]

Objective: To synthesize 4,6-dimethoxy-2-methylthiopyrimidine via nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine.

Materials:

-

2-chloro-4,6-dimethoxypyrimidine (100 mmol)

-

25% Sodium methyl mercaptide solution (107 mmol)

-

Tetrabutylammonium bromide (5 mmol)

-

Methanol (80 mL)

Procedure:

-

Reaction Setup: Combine 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), 25% sodium methyl mercaptide (30.1 g, 107 mmol), and methanol (80 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[9]

-

Causality Behind Experimental Choices:

-

Sodium methyl mercaptide is the nucleophile that will displace the chloride atom on the pyrimidine ring.

-

Tetrabutylammonium bromide acts as a phase-transfer catalyst, facilitating the reaction between the organic-soluble pyrimidine and the aqueous/methanolic mercaptide salt.

-

Methanol serves as the solvent, chosen for its ability to dissolve the reactants and its appropriate boiling point for the reaction temperature.

-

-

Reaction Execution: Heat the mixture to 45 °C and maintain the temperature between 45-50 °C for 2 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[9]

-

Workup and Isolation: Upon completion, cool the reaction mixture. The product can be isolated by removing the solvent under reduced pressure, followed by purification via column chromatography on silica gel. This process yielded the target compound in 95.6% yield in the cited literature.[9][10]

-

Self-Validating System: The purity of the final product must be confirmed by spectroscopic methods (NMR, MS) and melting point analysis to validate the success of the synthesis.

Applications in Drug Discovery and Agrochemicals

The pyrimidine scaffold is a validated pharmacophore in numerous therapeutic areas.[2] Derivatives of 2-aminopyrimidines, which are structurally analogous to the title compound, are key building blocks for kinase inhibitors in oncology and for antiprotozoal agents.[5][6] Furthermore, dimethoxypyrimidine derivatives are crucial intermediates in the synthesis of sulfonylurea herbicides, which are highly effective and exhibit low toxicity.[1]

Given this precedent, 4-methoxy-2,6-dimethylpyrimidine is a valuable building block for the following areas:

-

Medicinal Chemistry: It can serve as a scaffold for developing novel kinase inhibitors, leveraging the pyrimidine core's known ability to form key hydrogen bonds in the ATP-binding pocket of kinases. The methyl and methoxy groups can be used to probe steric and electronic requirements of the target protein.[6]

-

Agrochemicals: Its structure is closely related to intermediates used in potent herbicides. It could be functionalized to create new crop protection agents.[10]

-

Organic Synthesis: It serves as a versatile intermediate. The methoxy group can be converted to a hydroxyl group, creating a pyrimidone, or it can be substituted by other nucleophiles, allowing for diverse derivatization.

Drug Discovery Workflow

The diagram below illustrates a typical drug discovery workflow where a pyrimidine-based compound library would be synthesized and screened for biological activity.

Caption: Drug discovery workflow for pyrimidine-based agents.

Spectroscopic Characterization

Unequivocal structural confirmation is a cornerstone of chemical research.[11] A combination of spectroscopic techniques is required to characterize 4-methoxy-2,6-dimethylpyrimidine. Based on data from structurally related compounds like 4,6-dimethylpyrimidine and various methoxypyrimidines, the expected spectral features are summarized below.[12][13][14]

| Technique | Expected Features |

| ¹H NMR | - A singlet around δ 6.0-6.5 ppm for the aromatic proton at C5. - A singlet around δ 3.9-4.1 ppm for the three methoxy protons (-OCH₃). - A singlet around δ 2.3-2.5 ppm for the six methyl protons (2x -CH₃). |

| ¹³C NMR | - Aromatic carbons in the range of δ 160-170 ppm (for C2, C4, C6) and δ 100-110 ppm (for C5). - Methoxy carbon (-OCH₃) around δ 55 ppm. - Methyl carbons (-CH₃) around δ 20-25 ppm. |

| FT-IR | - C-H stretching (aromatic) around 3000-3100 cm⁻¹. - C-H stretching (aliphatic) around 2850-2950 cm⁻¹. - C=N and C=C stretching (ring) around 1500-1600 cm⁻¹. - C-O stretching (methoxy) around 1050-1250 cm⁻¹. |

| Mass Spec. | - Molecular ion peak (M⁺) at m/z = 138. |

Protocol: Acquiring ¹H and ¹³C NMR Spectra

Objective: To obtain high-resolution NMR spectra for structural confirmation of a synthesized pyrimidine derivative.

Methodology:

-

Sample Preparation: Weigh 5-10 mg of the purified solid sample for ¹H NMR or 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.[13]

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum using a 90° pulse.

-

Set an appropriate spectral width and acquisition time.

-

Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[13]

-

-

¹³C NMR Acquisition:

-

Use a standard pulse sequence for proton-decoupled ¹³C NMR to obtain singlets for all carbon atoms.

-

Set the number of scans to achieve an adequate signal-to-noise ratio, which is typically higher than for ¹H NMR due to the low natural abundance of ¹³C.

-

Employ a sufficient relaxation delay (e.g., 2 seconds) to ensure accurate integration if needed, although routine ¹³C spectra are not typically integrated.

-

Process the FID and reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).[13]

-

Conclusion

4-methoxy-2,6-dimethylpyrimidine represents a valuable, yet underexplored, building block in synthetic chemistry. While direct applications are not extensively documented, its structural similarity to a wide range of high-value molecules in the pharmaceutical and agrochemical industries provides a strong rationale for its use.[2][4] By understanding the fundamental principles of pyrimidine synthesis, the electronic influence of its substituents, and the established biological importance of the scaffold, researchers are well-equipped to leverage this compound for the design and discovery of novel, functional molecules. The protocols and data synthesized in this guide provide a solid, authoritative foundation for its inclusion in advanced research and development programs.

References

-

Xu, D., Zhu, Z., Xu, H., & Wang, Z. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. School of Pharmaceutical and Life Sciences, Changzhou University. [Link]

-

Chemspace. (n.d.). 4-methoxy-2,6-dimethylpyrimidine. Chemspace. [Link]

-

PubChem. (n.d.). 4-Methoxy-2-methylpyrimidine. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. ResearchGate. [Link]

-

LookChem. (n.d.). 4-METHOXY-2,6-DIMETHYLPYRIDINE. LookChem. [Link]

- Google Patents. (n.d.). CN111039876A - Preparation method of 4-amino-2, 6-dimethoxypyrimidine.

-

PrepChem. (n.d.). Synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine. PrepChem.com. [Link]

-

PubChem. (n.d.). 4-Methoxy-6-methylpyrimidin-2-amine. National Center for Biotechnology Information. [Link]

-

AbacipharmTech. (n.d.). 4-Methoxy-2,6-dimethylpyrimidine. AbacipharmTech. [Link]

-

Sharma, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(1), 1258. [Link]

-

PubChem. (n.d.). 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

-

El-Naggar, M., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Scientific Reports, 13, 6296. [Link]

-

PubChem. (n.d.). 4,6-Dimethylpyrimidine. National Center for Biotechnology Information. [Link]

-

SpectraBase. (n.d.). 4-Amino-2,6-dimethylpyrimidine. Wiley. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 3. 4-methoxy-2,6-dimethylpyrimidine - C7H10N2O | CSSB00000044262 [chem-space.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Methoxy-2,6-dimethylpyrimidine - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Pyrimidine, 4-methoxy- (6CI,7CI,8CI,9CI)(6104-41-2) 1H NMR [m.chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 4,6-Dimethylpyrimidine | C6H8N2 | CID 15257 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Dawn of a Scaffold: An In-depth Technical Guide to the Early Research on Substituted Pyrimidines

Introduction: The Pyrimidine Core - A Blueprint for Biological Intervention